

# MitoTracker Deep Red FM product information and datasheet

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## Compound of Interest

Compound Name: MitoTracker Deep Red FM

Cat. No.: B1262682

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## MitoTracker Deep Red FM: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **MitoTracker Deep Red FM**, a fluorescent dye designed for staining mitochondria in live cells. This document details the dye's properties, experimental protocols, and mechanism of action to assist researchers in its effective application.

## Core Product Information

**MitoTracker Deep Red FM** is a cell-permeant, near-infrared fluorescent dye that selectively accumulates in the mitochondria of live cells.<sup>[1]</sup> Its accumulation is largely dependent on the mitochondrial membrane potential.<sup>[1]</sup> A key feature of this dye is its mild thiol-reactive chloromethyl moiety, which allows it to covalently bind to mitochondrial proteins, ensuring it is well-retained after fixation with aldehydes or methanol.<sup>[1][2][3]</sup> This property makes it highly suitable for multiplexing with other fluorescent probes, such as in immunofluorescence or in situ hybridization experiments.<sup>[4]</sup>

## Quantitative Data Summary

The following tables summarize the key quantitative specifications for **MitoTracker Deep Red FM**.

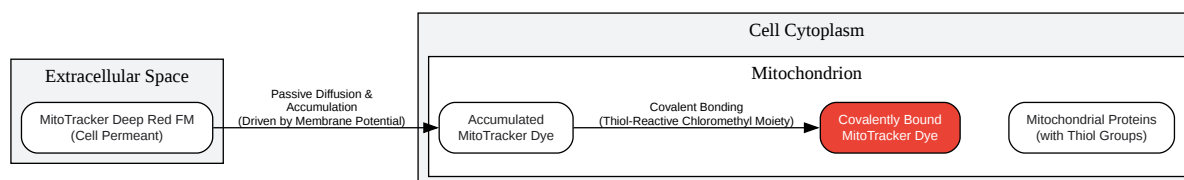
Optical Properties	Value	Reference
Excitation Maximum	644 nm	<a href="#">[2]</a> <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a>
Emission Maximum	665 nm	<a href="#">[2]</a> <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a>
Recommended Excitation Laser	633 nm	<a href="#">[8]</a>

Physical & Chemical Properties	Value	Reference
Molecular Weight	543.57 g/mol	<a href="#">[5]</a> <a href="#">[7]</a>
Molecular Formula	C <sub>34</sub> H <sub>36</sub> Cl <sub>2</sub> N <sub>2</sub>	<a href="#">[5]</a>
Supplied As	Lyophilized solid (50 µg)	<a href="#">[2]</a> <a href="#">[3]</a>
CAS Number	873315-86-7	<a href="#">[5]</a> <a href="#">[7]</a>

Storage & Stability	Condition	Duration	Reference
Lyophilized Solid	-20°C, desiccated, protected from light	12 months	<a href="#">[2]</a> <a href="#">[9]</a>
Reconstituted in DMSO	-20°C, protected from light	Up to 2 weeks	<a href="#">[2]</a> <a href="#">[9]</a>

## Mechanism of Action

The mechanism by which **MitoTracker Deep Red FM** labels mitochondria is a multi-step process that relies on both the physiological state of the mitochondria and a chemical reaction that ensures signal retention.



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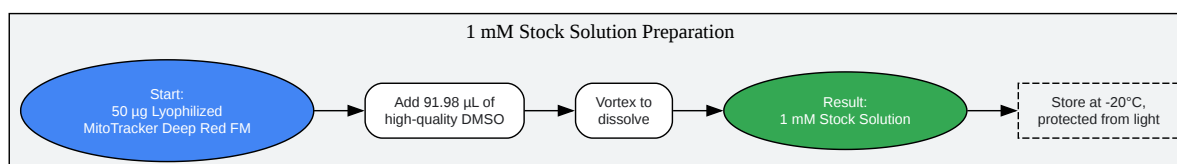
*Mechanism of **MitoTracker Deep Red FM** mitochondrial labeling.*

## Experimental Protocols

Detailed methodologies for common applications of **MitoTracker Deep Red FM** are provided below. Note that optimal concentrations and incubation times may vary by cell type and experimental conditions.

## Stock Solution Preparation

A 1 mM stock solution is prepared by reconstituting the 50 µg of lyophilized solid in high-quality DMSO.

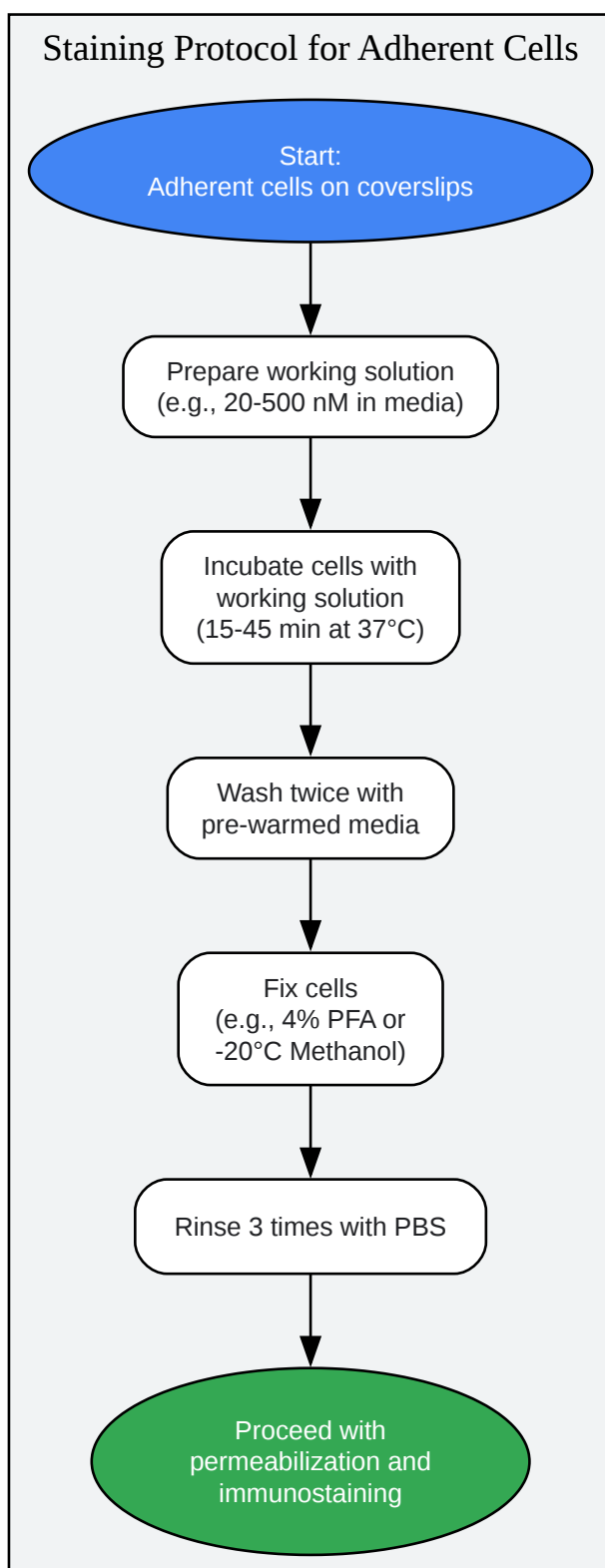


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*Workflow for preparing a 1 mM **MitoTracker Deep Red FM** stock solution.*

## Staining Protocol for Adherent Cells (Immunofluorescence)

This protocol outlines the steps for staining adherent cells for subsequent imaging or immunofluorescence.



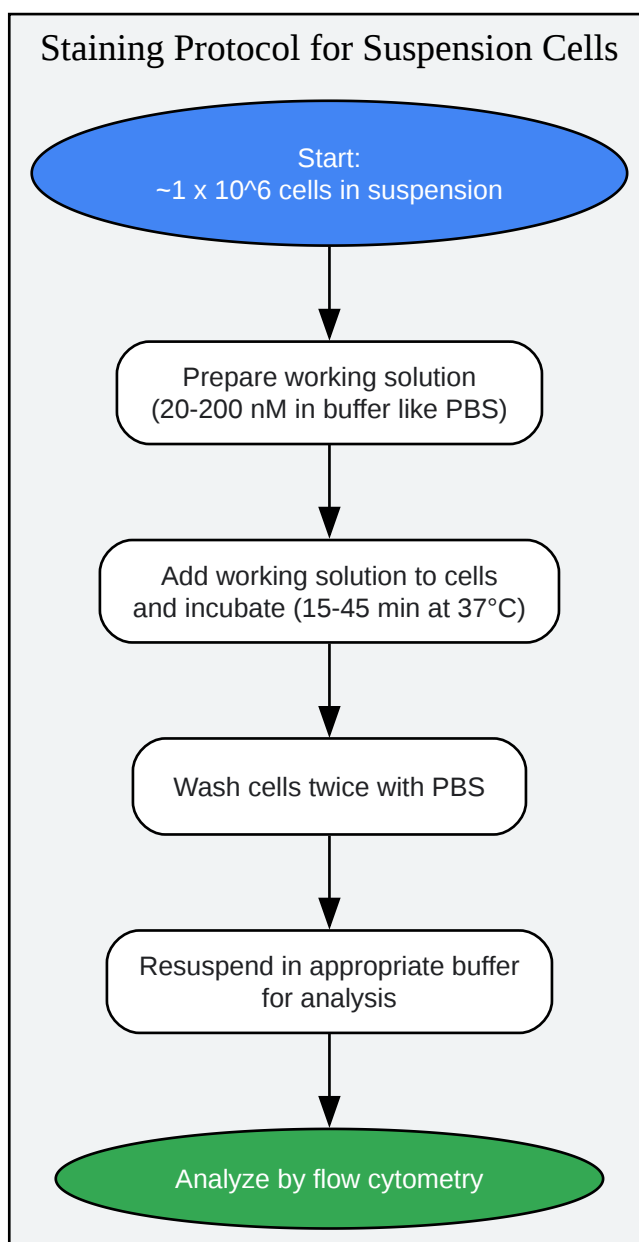
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*Experimental workflow for staining adherent cells.*

A typical working concentration is between 20 nM and 500 nM, with an incubation time of 15 to 45 minutes at 37°C.[2][5][10] Following incubation, cells can be fixed, for example, with ice-cold 100% methanol for 15 minutes at -20°C, and then rinsed with PBS before proceeding with subsequent steps like immunostaining.[2][3][9]

## Staining Protocol for Suspension Cells (Flow Cytometry)

For flow cytometry applications, cells are stained in suspension.



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*Experimental workflow for staining suspension cells.*

Cells should be labeled in a buffer such as phosphate-buffered saline (PBS), avoiding buffers that contain proteins. A working concentration of 20-200 nM is often used, with an incubation of 15-45 minutes at 37°C.[5] After staining, the cells are washed and can be co-stained with other markers, such as antibodies, before analysis.[8]

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